N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a bithiophene core linked to a hydroxyethyl group and a dimethyl-substituted oxazole sulfonamide moiety. This compound is structurally characterized by its:
- Bithiophene backbone: The 2,2'-bithiophene unit provides π-conjugation, which is critical for electronic and optoelectronic applications .
- 3,5-Dimethyl-1,2-oxazole-4-sulfonamide: The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and anti-inflammatory activity .
The compound’s molecular formula is C₁₅H₁₆N₂O₄S₃ (molecular weight: ~384.5 g/mol), with a Smiles string: Cc1noc(C)c1S(=O)(=O)NCC(O)c1ccc(-c2ccsc2)s1 .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S3/c1-9-15(10(2)21-17-9)24(19,20)16-8-11(18)12-5-6-14(23-12)13-4-3-7-22-13/h3-7,11,16,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYWSJAXQAODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the bithiophene derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole sulfonamide ring, which can be achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bithiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Data Comparison (IR and NMR)
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound incorporates a bithiophene moiety, which enhances its electronic properties, and a sulfonamide group, often associated with pharmacological activity. This article explores its biological activity, synthesis methods, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : Approximately 358.41 g/mol
- CAS Number : 2097931-72-9
Structural Features
The compound features:
- A bithiophene moiety that allows for π–π stacking interactions.
- A hydroxyethyl group that can form hydrogen bonds with biological targets.
- A sulfonamide group known for its antibacterial properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The bithiophene structure enhances the compound's ability to engage in π–π stacking with nucleic acids and proteins, while the hydroxyethyl and sulfonamide groups facilitate hydrogen bonding.
Anticancer Activity
Recent studies have indicated that compounds similar to this sulfonamide exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|---|
| Drug A | MCF7 | 25.72 | Induces apoptosis |
| Drug B | A549 | 20.6 | Inhibits tumor growth |
Flow cytometry analyses have shown that these compounds can accelerate apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 12.5 µM |
| Compound Y | Escherichia coli | 6.3 µM |
These findings indicate the potential of this compound as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene Intermediate : Utilizing Suzuki-Miyaura coupling to synthesize the bithiophene moiety.
- Introduction of Hydroxyethyl Group : Conducting a nucleophilic substitution reaction with an appropriate hydroxyethyl halide.
- Formation of Oxazole Ring : Cyclization involving the reaction of the hydroxyethyl-bithiophene intermediate with suitable reagents to form the oxazole structure.
- Sulfonamide Formation : Reaction with sulfonyl chloride in the presence of a base to yield the final sulfonamide product.
Study on Anticancer Properties
A study published in a peer-reviewed journal examined the anticancer effects of related compounds on various cell lines. The results indicated that specific modifications to the bithiophene structure significantly enhanced cytotoxicity against MCF7 and A549 cells .
Antimicrobial Efficacy Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of similar sulfonamides against resistant strains of bacteria. The findings revealed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), highlighting the compound's therapeutic potential in treating resistant infections .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Target Position |
|---|---|---|
| Formylation | Vilsmeier reagent (ClCH=NMe2+) | 4-position (electron-rich site) |
| Lithiation | n-BuLi, DMF | 5´-position (acidic proton) |
Basic: How are sulfonamide groups introduced into such heterocyclic systems?
Sulfonamide formation typically involves nucleophilic substitution between an amine and sulfonyl chloride. For example:
- React 5-amino-2-methoxyaniline with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Critical Parameters : Temperature (0–25°C), solvent (dry THF or DCM), and stoichiometric control to avoid over-sulfonation .
Q. Characterization Checklist :
- 1H NMR : Look for NH proton (~10 ppm, broad) and sulfonamide SO2 group (no direct protons).
- IR : Confirm S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
Advanced: How can researchers resolve contradictions in regioselectivity during bithiophene functionalization?
Regioselectivity depends on reaction mechanism and substrate electronics:
- Vilsmeier-Haack : Electrophilic substitution targets the most electron-rich position (e.g., para to N,N-dialkylamino groups).
- Lithiation : Deprotonation occurs at the most acidic proton (e.g., 5´-H in 5-piperidino-2,2´-bithiophene, δ 7.05–7.11 ppm in 1H NMR) .
Q. Case Study :
| Method | Selectivity Driver | Diagnostic NMR Signal |
|---|---|---|
| Vilsmeier | Electron density | 4-formyl proton (~9.8 ppm) |
| Lithiation | Acidity | 5´-formyl proton (~10.2 ppm) |
Contradictions arise if competing pathways exist. Use DFT calculations to map charge distribution or kinetic isotopic labeling to probe mechanistic steps .
Advanced: What strategies validate tautomeric or stereochemical ambiguities in the final compound?
- Tautomerism : For oxazole or thiophene derivatives, use variable-temperature NMR to detect equilibrium shifts. Absence of ν(S-H) in IR (~2500 cm⁻¹) confirms thione tautomers over thiols .
- Stereochemistry : X-ray crystallography (e.g., CCDC-2239857 in ) or NOESY to assess spatial proximity of substituents.
Q. Example Workflow :
Synthesize diastereomers and compare melting points/Rf values.
Assign configurations via 2D NMR (e.g., coupling constants in 1H NMR or HMBC correlations).
Advanced: How to troubleshoot low yields in the hydroxyethyl linker formation?
The hydroxyethyl bridge (between bithiophene and oxazole) may form via epoxide ring-opening or nucleophilic substitution . Common issues:
- Competing Side Reactions : Ether cleavage under acidic/basic conditions. Mitigate by using mild reagents (e.g., NaHCO3).
- Steric Hindrance : Optimize solvent polarity (e.g., DMF → DMSO) to enhance nucleophilicity.
Q. Yield Optimization Table :
| Condition | Modification | Outcome |
|---|---|---|
| Base | Pyridine → DMAP | Reduced hydrolysis |
| Temperature | 60°C → 40°C | Improved regioselectivity |
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
- 1H/13C NMR : Assign protons and carbons in the bithiophene (δ 6.8–7.2 ppm), oxazole (δ 2.4 ppm for CH3), and sulfonamide (δ 3.1 ppm for SO2N).
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95% C, H, N, S) .
Advanced: How can computational methods predict reactivity or stability of this compound?
- DFT/Molecular Modeling : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- MD Simulations : Assess conformational stability of the hydroxyethyl linker in solvated systems.
- Docking Studies : Screen interactions with biological targets (e.g., enzymes with bithiophene-binding pockets) .
Q. Software Tools :
- Gaussian (DFT), GROMACS (MD), AutoDock (docking).
Advanced: How to address discrepancies in biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature, cell lines).
- SAR Studies : Systematically vary substituents (e.g., methyl → ethyl on oxazole) to isolate activity contributors.
- Controlled Replication : Reproduce experiments with standardized protocols (e.g., NIH/WHO guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
